molecular formula C18H19NOSSn B12609795 4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole CAS No. 880494-43-9

4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole

Cat. No.: B12609795
CAS No.: 880494-43-9
M. Wt: 416.1 g/mol
InChI Key: ZQOWAJBVUSXEKL-UHFFFAOYSA-M
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Description

4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole is a chemical compound known for its unique structure and properties It is characterized by the presence of a 1,3-oxazole ring substituted with diphenyl groups at positions 4 and 5, and a trimethylstannylsulfanyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole typically involves the reaction of 4,5-diphenyl-1,3-oxazole with trimethylstannylsulfanyl reagents under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, ensuring the purity of reactants, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding reduced products.

    Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or organometallic reagents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring and the sulfanyl group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,5-Diphenyl-2-imidazolethiol: Similar structure but with an imidazole ring instead of an oxazole ring.

    4,5-Diphenyl-2-[(trimethylsilyl)sulfanyl]-1,3-oxazole: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.

Uniqueness

4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where the stannyl group plays a crucial role in the compound’s behavior and interactions.

Properties

CAS No.

880494-43-9

Molecular Formula

C18H19NOSSn

Molecular Weight

416.1 g/mol

IUPAC Name

(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl-trimethylstannane

InChI

InChI=1S/C15H11NOS.3CH3.Sn/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12;;;;/h1-10H,(H,16,18);3*1H3;/q;;;;+1/p-1

InChI Key

ZQOWAJBVUSXEKL-UHFFFAOYSA-M

Canonical SMILES

C[Sn](C)(C)SC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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